
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane) is an organosilicon compound characterized by the presence of tetrachloroethane and trimethylsilane groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane) typically involves the reaction of tetrachloroethane with trimethylsilyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C2H2Cl4+2(CH3)3SiCl→(1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane)+2HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination of ethane followed by silylation with trimethylsilyl chloride. The process is optimized to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Types of Reactions
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the tetrachloroethane moiety can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized silicon-containing compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products
Substitution: Formation of substituted tetrachloroethane derivatives.
Reduction: Formation of dichloroethane or ethane derivatives.
Oxidation: Formation of silicon dioxide or other oxidized silicon compounds.
科学研究应用
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
作用机制
The mechanism of action of (1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane) involves its interaction with molecular targets through its reactive chlorine and silicon groups. The compound can undergo hydrolysis, releasing hydrochloric acid and forming silanol groups, which can further react with other molecules. The pathways involved include:
Hydrolysis: Formation of silanol groups.
Substitution: Interaction with nucleophiles leading to the formation of new compounds.
相似化合物的比较
Similar Compounds
1,1,2,2-Tetrachloroethane: A related compound with similar chlorinated ethane structure but without the trimethylsilane groups.
Trimethylsilyl Chloride: A precursor used in the synthesis of (1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane).
Uniqueness
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane) is unique due to the combination of chlorinated ethane and trimethylsilane groups, which impart distinct chemical reactivity and potential applications. The presence of both chlorine and silicon atoms allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
属性
CAS 编号 |
68222-41-3 |
|---|---|
分子式 |
C8H18Cl4Si2 |
分子量 |
312.2 g/mol |
IUPAC 名称 |
trimethyl-(1,1,2,2-tetrachloro-2-trimethylsilylethyl)silane |
InChI |
InChI=1S/C8H18Cl4Si2/c1-13(2,3)7(9,10)8(11,12)14(4,5)6/h1-6H3 |
InChI 键 |
XDQFLAQNDHCFRO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(C([Si](C)(C)C)(Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


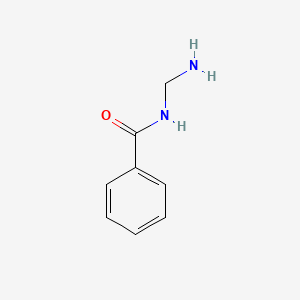
![5H-Imidazo[2,1-a]isoindol-5-one](/img/structure/B14467748.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine](/img/structure/B14467750.png)
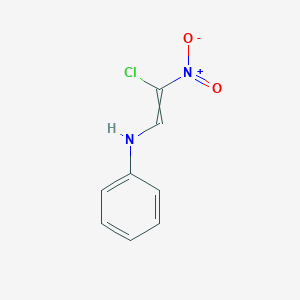
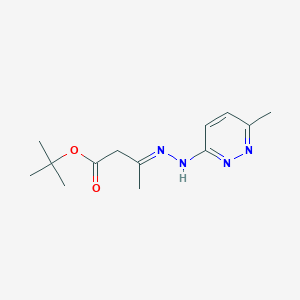

![[1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14467768.png)
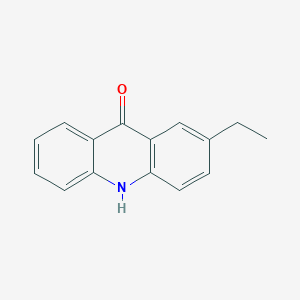
![4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14467774.png)
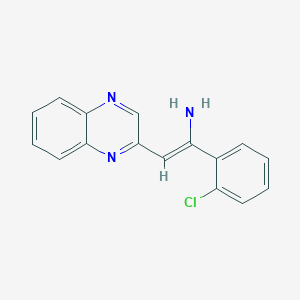
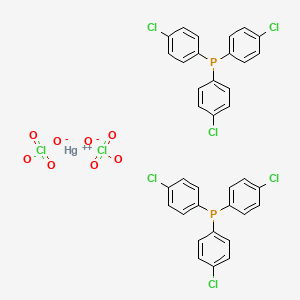
![2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B14467797.png)
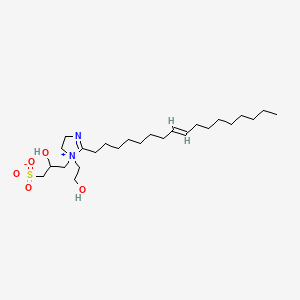
![Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate](/img/structure/B14467818.png)
